molecular formula C20H15Cl2N3O2S B2458908 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide CAS No. 797764-33-1

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2458908
CAS No.: 797764-33-1
M. Wt: 432.32
InChI Key: YKWYDEKXCATPLR-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathways. Elevated levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammation (anti-inflammatory effects). These effects can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) .

Result of Action

The molecular and cellular effects of Ohtuvayre’s action include bronchodilation and anti-inflammatory effects. These effects are beneficial in the treatment of COPD, a condition characterized by chronic inflammation and constriction of the airways .

Action Environment

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-24-18(26)15(11-23)20-25(14-5-3-2-4-6-14)19(27)17(28-20)10-12-9-13(21)7-8-16(12)22/h2-9,17H,10H2,1H3,(H,24,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWYDEKXCATPLR-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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